molecular formula C7H15FN2O2S B8242040 N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B8242040
M. Wt: 210.27 g/mol
InChI Key: OFXWZXDCWDYLRZ-UHFFFAOYSA-N
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Description

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C7H15FN2O2S It is characterized by the presence of a fluorine atom on the piperidine ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide typically involves the reaction of 4-fluoropiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoropiperidine+Methanesulfonyl chlorideThis compound\text{4-Fluoropiperidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Fluoropiperidine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Industry: It is utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the piperidine ring enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The methanesulfonamide group also plays a crucial role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Chloropiperidin-4-yl)methyl)methanesulfonamide
  • N-((4-Bromopiperidin-4-yl)methyl)methanesulfonamide
  • N-((4-Methylpiperidin-4-yl)methyl)methanesulfonamide

Uniqueness

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluoropiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2O2S/c1-13(11,12)10-6-7(8)2-4-9-5-3-7/h9-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXWZXDCWDYLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1(CCNCC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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